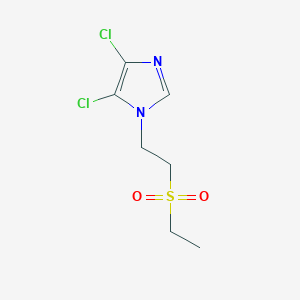
CID 13573
Vue d'ensemble
Description
CID 13573 is a useful research compound. Its molecular formula is C6H11KOS2 and its molecular weight is 202.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 13573 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 13573 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Applications in Biological Processes and Protein Function
CID (Chemically Induced Dimerization) has been a significant tool in studying various biological processes. It allows for the reversible and spatiotemporal control of protein function in cells, offering insights into signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
2. Gene Regulation and Editing
CID techniques are used in the development of PROTAC-CID systems for mammalian inducible gene regulation and gene editing. These systems can fine-tune gene expression and are instrumental in transient genome manipulation (Ma et al., 2023).
3. Protein-Protein Interactions and Cellular Events
CID has been employed to control protein-protein interactions with high spatiotemporal resolution. This application is crucial in studying cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).
4. Understanding Cellular Signaling
CID provides unique insights into lipid second messengers, small GTPases, and the signaling paradox in cell biology. Its ability to manipulate multiple systems in a cell has opened new avenues in understanding cellular signaling (DeRose, Miyamoto, & Inoue, 2013).
5. Agricultural Applications: Water Use Efficiency in Barley
In agriculture, CID (Carbon Isotope Discrimination) is a criterion for improving water use efficiency and productivity in barley. It serves as a reliable method for selecting high-efficiency genotypes in breeding programs (Anyia et al., 2007).
6. Biocompatible Chemical Inducer of Dimerization
CID has been used to create biocompatible chemical inducers like Tmp-SLF for manipulating gene expression in yeast and mammalian cells, highlighting its potential in vivo applications without unwanted side effects (Czlapinski et al., 2008).
7. Protein Dimerization Tools in Biological Research
CID has paved the way for the synthesis of small-molecule inducers for protein dimerization, which are essential for studying intracellular signaling events and have potential medical applications (Keenan et al., 1998).
8. Single-Molecule Detection in Cellular Mechanotransduction
CID is critical in quantifying key interactions in cellular mechanotransduction, a process crucial for understanding how cells convert mechanical stimuli into chemical activity. This includes studies on rapamycin-induced heterodimerization (Wang et al., 2019).
Propriétés
IUPAC Name |
potassium;3-methylbutoxymethanedithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS2.K/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXOFNZFIJEFDA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC(=S)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11KOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13573 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[2-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfonyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B7841061.png)




![sodium;(2S)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7841099.png)
![sodium;(2S)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7841103.png)
![{[(2E)-2-(2-furylmethylene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B7841104.png)
![{[(2E)-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B7841106.png)


